molecular formula C20H31CaN7O12 B532865 Leucovorin calcium pentahydrate CAS No. 6035-45-6

Leucovorin calcium pentahydrate

Cat. No.: B532865
CAS No.: 6035-45-6
M. Wt: 601.6 g/mol
InChI Key: NPPBLUASYYNAIG-UHFFFAOYSA-L
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Mechanism of Action

Target of Action

Leucovorin calcium pentahydrate, also known as folinic acid, is a folate analog . Its primary targets are the toxic effects of folic acid antagonists, such as methotrexate . These antagonists act by inhibiting the enzyme dihydrofolate reductase (DHFR) , which is essential for the synthesis of purines, pyrimidines, and methionine before incorporation into DNA or protein .

Mode of Action

Leucovorin and its active form, levoleucovorin, bypass DHFR reduction and act as a cellular replacement for the co-factor tetrahydrofolate (THF), thereby preventing the toxic side effects of folic acid antagonists . This is because they are analogs of THF .

Biochemical Pathways

The biochemical pathway of nucleic acids and amino acids synthesis is disrupted when high-dose methotrexate, a DHFR inhibitor, is used for cancer therapy . Methotrexate prevents the formation of dihydrofolate (DHF) and THF, leading to a deficiency of coenzymes and a resultant buildup of toxic substances . Leucovorin and levoleucovorin, being analogs of THF, bypass this disruption and prevent these toxic side effects .

Result of Action

The administration of leucovorin can counteract the therapeutic and toxic effects of folic acid antagonists such as methotrexate . It is used to diminish the toxicity and counteract the effects of impaired methotrexate elimination and of inadvertent overdosages of folic acid antagonists . It is also used to treat megaloblastic anemias due to folic acid deficiency .

Action Environment

The effectiveness of leucovorin in counteracting toxicity decreases as the time interval between antifolate administration (e.g., methotrexate) and leucovorin rescue increases . This suggests that the timing of administration can influence the compound’s action, efficacy, and stability .

Biochemical Analysis

Biochemical Properties

Leucovorin Calcium Pentahydrate plays a crucial role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules. For instance, it is used to counteract the toxic effects of folic acid antagonists, such as methotrexate, which act by inhibiting the enzyme dihydrofolate reductase (DHFR) .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

This compound exerts its effects at the molecular level. It bypasses DHFR reduction and acts as a cellular replacement for the co-factor tetrahydrofolate (THF), thereby preventing the toxic side effects associated with methotrexate therapy .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes or cofactors and can affect metabolic flux or metabolite levels .

Preparation Methods

Synthetic Routes and Reaction Conditions: Leucovorin calcium salt pentahydrate is synthesized through a series of chemical reactions involving the reduction of folic acid. The process typically involves the use of reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst . The reaction conditions include maintaining a controlled temperature and pH to ensure the desired product is obtained.

Industrial Production Methods: In industrial settings, leucovorin calcium salt pentahydrate is produced using high-performance liquid chromatography (HPLC) to ensure purity and consistency . The process involves the use of a mobile phase consisting of tetrabutyl ammonium phosphate buffer and acetonitrile, with detection carried out at specific wavelengths .

Chemical Reactions Analysis

Types of Reactions: Leucovorin calcium salt pentahydrate undergoes various chemical reactions, including oxidation, reduction, and substitution .

Common Reagents and Conditions:

    Oxidation: Involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Utilizes reducing agents like sodium borohydride or hydrogen gas.

    Substitution: Involves nucleophilic substitution reactions using reagents like sodium hydroxide or other nucleophiles.

Major Products Formed: The major products formed from these reactions include different derivatives of tetrahydrofolic acid, which are essential for various biochemical processes in the body .

Scientific Research Applications

Leucovorin calcium salt pentahydrate has several scientific research applications:

Properties

IUPAC Name

calcium;2-[[4-[(2-amino-5-formyl-4-oxo-3,6,7,8-tetrahydropteridin-6-yl)methylamino]benzoyl]amino]pentanedioate;pentahydrate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N7O7.Ca.5H2O/c21-20-25-16-15(18(32)26-20)27(9-28)12(8-23-16)7-22-11-3-1-10(2-4-11)17(31)24-13(19(33)34)5-6-14(29)30;;;;;;/h1-4,9,12-13,22H,5-8H2,(H,24,31)(H,29,30)(H,33,34)(H4,21,23,25,26,32);;5*1H2/q;+2;;;;;/p-2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPPBLUASYYNAIG-UHFFFAOYSA-L
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N(C2=C(N1)N=C(NC2=O)N)C=O)CNC3=CC=C(C=C3)C(=O)NC(CCC(=O)[O-])C(=O)[O-].O.O.O.O.O.[Ca+2]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H31CaN7O12
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

601.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6035-45-6, 41927-89-3
Record name Folinic acid calcium salt hydrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Folinic acid calcium salt pentahydrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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